DNA Binding Preference: 1,4‑Disubstituted Series Selects for Duplex DNA vs. 2,6‑Series Selecting for Triplex DNA
Molecular modeling and DNase I footprinting experiments demonstrate that 1,4‑disubstituted amidoanthraquinones bind preferentially to double‑stranded DNA, while the isomeric 2,6‑disubstituted series markedly favours binding to triple‑helical DNA [REFS‑1]. This divergent target selectivity is attributed to differences in chromophore‑base stacking geometry and groove accessibility. CAS 79135‑86‑7, as a 1,4‑disubstituted derivative, therefore belongs to the duplex‑DNA‑preferring class and is not functionally interchangeable with 2,6‑analogs in triplex‑targeted applications.
2,6-series → triplex DNA
| Evidence Dimension | DNA structure preference (duplex vs triplex) |
|---|---|
| Target Compound Data | 1,4‑disubstituted series: preferential binding to duplex DNA (DNase I protection pattern) |
| Comparator Or Baseline | 2,6‑disubstituted series: preferential binding to triplex DNA (DNase I protection pattern) |
| Quantified Difference | Qualitative inversion of DNA target preference between regioisomeric series |
| Conditions | DNase I footprinting assay; molecular modeling of chromophore‑base stacking |
Why This Matters
A researcher targeting duplex DNA must select a 1,4‑regioisomer such as CAS 79135‑86‑7; mistakenly procuring a 2,6‑analog would yield the opposite DNA‑binding profile, invalidating the experimental design.
- [1] A molecular anchor for stabilizing triple-helical DNA: molecular modeling and footprinting studies of 1,4‑ and 2,6‑disubstituted amidoanthraquinones. (Scilit abstract). View Source
